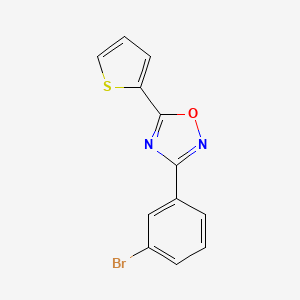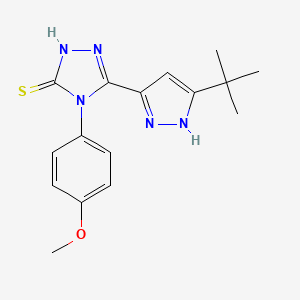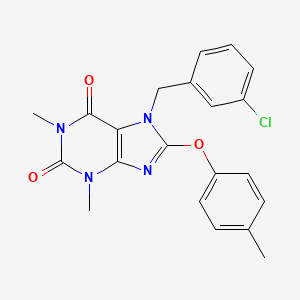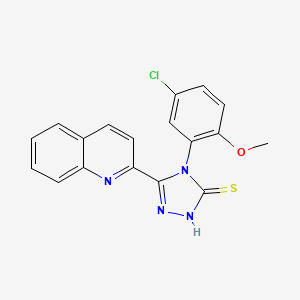
3-(3-bromophenyl)-5-(2-thienyl)-1,2,4-oxadiazole
Overview
Description
3-(3-bromophenyl)-5-(2-thienyl)-1,2,4-oxadiazole, also known as Br-OTD, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.
Scientific Research Applications
3-(3-bromophenyl)-5-(2-thienyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields such as material science, organic electronics, and medicinal chemistry. In material science, 3-(3-bromophenyl)-5-(2-thienyl)-1,2,4-oxadiazole has been used as a building block for the synthesis of various organic semiconductors, which have been used in the fabrication of organic field-effect transistors and organic light-emitting diodes. In organic electronics, 3-(3-bromophenyl)-5-(2-thienyl)-1,2,4-oxadiazole has been used as a hole transport material in perovskite solar cells, which have shown high efficiency and stability. In medicinal chemistry, 3-(3-bromophenyl)-5-(2-thienyl)-1,2,4-oxadiazole has been investigated for its potential as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells.
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-5-(2-thienyl)-1,2,4-oxadiazole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, which is a programmed cell death mechanism that is activated in response to cellular stress.
Biochemical and Physiological Effects:
3-(3-bromophenyl)-5-(2-thienyl)-1,2,4-oxadiazole has been shown to have minimal toxicity and has been well-tolerated in animal studies. It has been shown to have a low affinity for plasma proteins and is rapidly metabolized in the liver. It has also been shown to have a good pharmacokinetic profile, with a half-life of approximately 6 hours.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(3-bromophenyl)-5-(2-thienyl)-1,2,4-oxadiazole in lab experiments is its ease of synthesis and purification. It is also relatively inexpensive compared to other organic semiconductors. However, one of the limitations of using 3-(3-bromophenyl)-5-(2-thienyl)-1,2,4-oxadiazole is its low solubility in common organic solvents, which can make it difficult to work with in certain applications.
Future Directions
There are several future directions for research on 3-(3-bromophenyl)-5-(2-thienyl)-1,2,4-oxadiazole. One area of interest is its potential as an anticancer agent, as it has shown promising results in preclinical studies. Further research is needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties. Another area of interest is its potential for use in organic electronics, as it has shown good performance as a hole transport material. Further research is needed to optimize its properties for use in specific applications. Additionally, there is a need for research on the synthesis of 3-(3-bromophenyl)-5-(2-thienyl)-1,2,4-oxadiazole derivatives with improved solubility and other desirable properties.
properties
IUPAC Name |
3-(3-bromophenyl)-5-thiophen-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2OS/c13-9-4-1-3-8(7-9)11-14-12(16-15-11)10-5-2-6-17-10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNPDIPCBMHIGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361402 | |
| Record name | STK323423 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
838813-59-5 | |
| Record name | STK323423 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-methoxyphenyl)-2-{[3-(2-methyl-2-propen-1-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B3501867.png)


![5-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B3501878.png)
![5-cyclopropyl-N-3-pyridinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3501884.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide](/img/structure/B3501896.png)

![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-phenylacetamide](/img/structure/B3501916.png)
![N-({[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B3501923.png)
![4-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl but-2-enoate](/img/structure/B3501932.png)


![1-[(3-nitro-1H-pyrazol-1-yl)acetyl]azepane](/img/structure/B3501949.png)